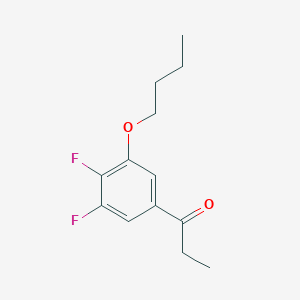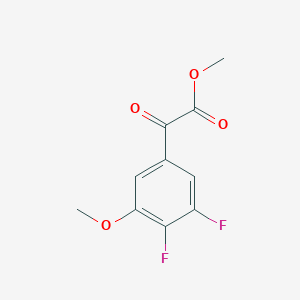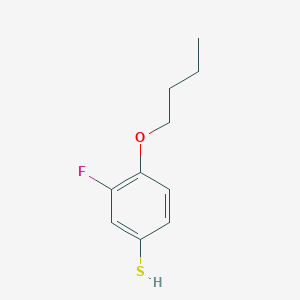![molecular formula C15H25NS B7991184 2-[(Di-iso-butylamino)methyl]thiophenol](/img/structure/B7991184.png)
2-[(Di-iso-butylamino)methyl]thiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Di-iso-butylamino)methyl]thiophenol is a compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group attached to a benzene ring. This compound is characterized by the presence of a di-iso-butylamino group attached to the methyl group of the thiophenol. Thiophenols are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Di-iso-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-iso-butylamine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where the thiol group of thiophenol reacts with the amine group of di-iso-butylamine. The reaction is usually carried out under mild conditions, such as room temperature, and may require a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve the yield and purity of the compound while reducing the reaction time and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Di-iso-butylamino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates, reduced sulfur species.
Substitution: Halogenated or nitrated thiophenol derivatives.
Applications De Recherche Scientifique
2-[(Di-iso-butylamino)methyl]thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the role of thiol groups in biological systems.
Industry: The compound can be used in the production of materials with specific properties, such as corrosion inhibitors or organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-[(Di-iso-butylamino)methyl]thiophenol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to changes in their structure and function. The amino group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenol: The parent compound without the di-iso-butylamino group.
2-Aminothiophenol: Contains an amino group directly attached to the thiophenol ring.
4-Methylthiophenol: Contains a methyl group attached to the thiophenol ring.
Uniqueness
2-[(Di-iso-butylamino)methyl]thiophenol is unique due to the presence of the di-iso-butylamino group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, reactivity, and potential biological activity compared to other thiophenol derivatives.
Propriétés
IUPAC Name |
2-[[bis(2-methylpropyl)amino]methyl]benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NS/c1-12(2)9-16(10-13(3)4)11-14-7-5-6-8-15(14)17/h5-8,12-13,17H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWQMNVLYWNIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1S)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7991109.png)



![5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7991128.png)
![3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol](/img/structure/B7991132.png)







